molecular formula C13H8Cl3NO3 B2590699 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 383147-46-4

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No.: B2590699
CAS No.: 383147-46-4
M. Wt: 332.56
InChI Key: PRYFEOMUOMQRBW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems with multiple substitution patterns. The systematic name 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone precisely describes the structural arrangement through a hierarchical naming system. The nomenclature begins with the ethanone backbone as the principal functional group, modified by the trichloro substitution at the 2-position. The 1-position of the ethanone bears a pyrrole substituent, which itself carries a benzodioxol group at the nitrogen atom.

The Chemical Abstracts Service has assigned registry number 383147-46-4 to this compound, providing a unique identifier that remains constant regardless of naming variations. This CAS number serves as the definitive reference point for chemical databases worldwide and ensures unambiguous identification across different nomenclature systems. The molecular formula C13H8Cl3NO3 indicates the presence of thirteen carbon atoms, eight hydrogen atoms, three chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been consistently reported as 332.57 daltons, reflecting the substantial contribution of the three chlorine atoms to the overall molecular mass.

The systematic analysis of this compound's registry information reveals its classification within multiple chemical categories. The presence of the benzodioxol moiety places it within the methylenedioxyphenyl compound family, while the pyrrole ring system categorizes it among heterocyclic aromatics. The trichloroethanone functional group contributes significant electrophilic character to the molecule, influencing its reactivity profile and potential applications.

Chemical Property Value Source Reference
CAS Registry Number 383147-46-4
Molecular Formula C13H8Cl3NO3
Molecular Weight 332.57 g/mol
IUPAC Name 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone

Structural Isomerism and Tautomeric Considerations

The structural complexity of this compound presents several considerations regarding potential isomerism and tautomeric equilibria. The compound contains multiple aromatic systems and a carbonyl group adjacent to an aromatic ring, creating opportunities for various forms of structural variation. The pyrrole ring system can potentially exist in different positional isomers depending on the attachment point of the benzodioxol substituent, though the current nomenclature specifies attachment at the nitrogen atom.

Tautomeric considerations for this compound primarily involve the ketone functionality and its relationship to the adjacent pyrrole ring system. The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic distribution within the molecule, potentially affecting tautomeric equilibria. The carbonyl group's proximity to the aromatic pyrrole system may facilitate keto-enol tautomerism, where the compound could theoretically exist in equilibrium between its ketone form and an enol tautomer. However, the electron-withdrawing nature of the trichloromethyl substituent would strongly favor the ketone form due to stabilization of the carbonyl group.

The benzodioxol ring system itself does not typically exhibit significant tautomeric behavior, as the methylenedioxy bridge maintains a fixed structural arrangement. The aromatic character of both the benzodioxol and pyrrole systems provides additional stability that minimizes the likelihood of ring-opening tautomeric processes. Research on related acetamido compounds suggests that the presence of highly electronegative substituents, such as the trichloromethyl group, can influence tautomeric preferences in heterocyclic systems.

Analysis of related compounds in the trichloroacetyl pyrrole family indicates that structural variations can occur through different substitution patterns on the pyrrole ring. For instance, 2-(trichloroacetyl)pyrrole represents a simpler analog where the trichloroethanone group is directly attached to the pyrrole ring without the benzodioxol substituent. This comparison highlights how the additional benzodioxol moiety in the target compound creates a more complex structural framework with distinct electronic properties.

Tautomeric Consideration Likelihood Influencing Factors
Keto-Enol Equilibrium Low (Ketone Favored) Electron-withdrawing CCl3 group stabilizes carbonyl
Ring Tautomerism Minimal Aromatic stabilization of heterocycles
Positional Isomerism Possible Alternative attachment points on pyrrole ring

Synonymous Designations in Chemical Databases

Chemical databases employ various synonymous designations for this compound to facilitate comprehensive searching and cross-referencing. The primary alternative designation follows the ethanone naming convention, appearing as "Ethanone, 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-" in several chemical databases. This variant nomenclature places ethanone as the parent compound name, providing an alternative perspective on the molecular structure hierarchy.

Database entries frequently utilize shortened or modified versions of the complete systematic name for practical purposes. Some databases reference the compound using descriptive chemical notation that emphasizes specific structural features. The International Chemical Identifier system provides standardized representations including the InChI string "1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2" and the corresponding InChI Key "PRYFEOMUOMQRBW-UHFFFAOYSA-N". These identifiers enable precise computational searching and molecular recognition across different database platforms.

The Simplified Molecular Input Line Entry System representation "C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl" provides a linear notation that captures the complete structural information in a computer-readable format. This SMILES notation facilitates structure-based searching and molecular similarity calculations within chemical informatics applications. The compound's entry in various commercial databases includes catalog numbers and product identifiers that vary between suppliers, such as the Key Organics designation and associated product codes.

Comparative analysis with related compounds reveals systematic naming patterns within the trichloroacetyl pyrrole family. The compound 2-(trichloroacetyl)pyrrole, bearing CAS number 35302-72-8, demonstrates the core structural motif without the benzodioxol substituent. Similarly, 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, with CAS number 72652-32-5, illustrates how halogen substitution on the pyrrole ring creates related structural analogs. These relationships help establish the compound's position within broader chemical classification systems.

Database Source Synonymous Designation Identifier Type
Chemical Abstract Service Ethanone, 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro- Alternative IUPAC Name
International Chemical Identifier PRYFEOMUOMQRBW-UHFFFAOYSA-N InChI Key
SMILES Notation C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl Structural Code
MDL Information Systems MFCD03011789 MDL Number

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYFEOMUOMQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reaction: The benzodioxole and pyrrole moieties are then coupled using a suitable reagent, such as a halogenated ketone, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Reactions

The compound’s reactivity stems from its three primary functional groups: the pyrrole ring, benzodioxole moiety, and trichloroethanone group.

Pyrrole Ring Reactions

  • Electrophilic Substitution : Pyrrole’s aromaticity enables electrophilic substitution at the β-position. Potential reactions include halogenation or nitration.

  • Coordination Chemistry : The lone pair on pyrrole’s nitrogen can coordinate with metal ions, forming complexes.

Benzodioxole Moiety Reactions

  • Ring-Opening Reactions : Acidic or basic conditions can cleave the dioxole ring, releasing catechol derivatives.

  • Oxidation : Susceptible to oxidation, leading to quinone-like structures .

Trichloroethanone Group Reactions

  • Nucleophilic Acyl Substitution : The ketone reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters.

  • Reduction : Trichloroethanone can be reduced to trichloroethanol under catalytic hydrogenation.

Biological Activity Mechanisms

While direct biological data for this compound is limited, its structural similarity to known psychoactive agents suggests potential interactions with neurotransmitter systems.

Proposed Mechanism Description
Neurotransmitter ModulationPossible interaction with serotonin receptors
Psychoactive EffectsMay act as an entactogen, enhancing emotional connectivity

Analytical Techniques

Structural confirmation and purity analysis are critical. Key methods include:

Technique Purpose Key Features
Nuclear Magnetic Resonance (NMR) Confirm aromaticity and functional groupsDetects pyrrole’s deshielded protons and ketone carbonyl .
Mass Spectrometry Molecular weight determinationVerifies molecular formula (C₁₃H₈Cl₃NO₃) .
Infrared (IR) Spectroscopy Functional group identificationIdentifies carbonyl (C=O) and dioxole (C-O-C) stretches.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential applications in various therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the benzodioxole and pyrrole structures exhibit significant anticancer properties. Studies have shown that derivatives of similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the incorporation of trichloroacetyl groups often enhances biological activity against specific cancer types.

Antimicrobial Properties

The presence of halogen atoms, such as chlorine in this compound, has been linked to increased antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests potential use in developing new antimicrobial agents.

Neuroprotective Effects

Compounds with the benzodioxole structure have been investigated for their neuroprotective properties. Preliminary studies suggest that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Synthesis and Derivatives

The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves multi-step organic reactions that include cyclization and chlorination processes. The ability to modify the benzodioxole or pyrrole components allows for the generation of various derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various trichloroacetyl derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with these compounds.

Case Study 2: Antimicrobial Activity

In a comparative study published in Antibiotics, researchers tested several chlorinated compounds against common bacterial strains. The findings revealed that the tested compound exhibited potent antibacterial activity comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Benzodioxole and Pyrrole Moieties

  • MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one): MDPEP shares the 1,3-benzodioxole group but replaces the pyrrole ring with a heptanone chain and a pyrrolidine substituent. This confers greater conformational flexibility and basicity due to the secondary amine in pyrrolidine. MDPEP is a synthetic cathinone with stimulant properties, highlighting the role of the benzodioxole group in central nervous system activity .
  • 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one (Ephylone): A synthetic cathinone with a shorter propanone backbone and a pyrrolidine substituent. The absence of halogenation reduces steric hindrance and lipophilicity compared to the target compound. Ephylone’s psychoactive effects are attributed to its dopamine/norepinephrine reuptake inhibition, a property modulated by the pyrrolidine group .

Halogenated Derivatives

  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone: This compound substitutes the trichloromethyl group with a bromine atom and a methylpyridine moiety.
  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone: Fluorination at the benzodioxole ring improves metabolic stability and lipophilicity.

Non-Benzodioxole Analogues

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one :
    Replaces benzodioxole with chlorophenyl and thiophene groups. The thiophene’s sulfur atom introduces distinct electronic properties, while the chlorophenyl group contributes steric and electronic effects similar to trichloromethyl .

Physicochemical Comparison

Property Target Compound MDPEP Ephylone 2-Bromo Analog
Molecular Weight ~350 g/mol 319.37 g/mol 263.3 g/mol 334 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1 ~3.0
Solubility Low in polar solvents Moderate in ethanol High in acidic media Low in water
Key Functional Groups Trichloroethanone, pyrrole Heptanone, pyrrolidine Propanone, pyrrolidine Bromo, methylpyridine

Notes:

  • The trichloroethanone group in the target compound increases molecular weight and lipophilicity, reducing aqueous solubility compared to MDPEP and ephylone.
  • Halogenation (Cl/Br) enhances stability against oxidative metabolism but may increase toxicity risks .

Biological Activity

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H8Cl3N O3
  • CAS Number : 383147-46-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antitumor Activity : Preliminary investigations have indicated that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in target cells, leading to cell death.
  • Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in MCF-7 breast cancer cells
AntioxidantScavenges free radicals in vitro
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Detailed Research Findings

A study conducted by Umesha et al. (2009) demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity through various assays including DPPH radical scavenging tests . Another research highlighted its potential as an antitumor agent by showing a marked decrease in viability of cancer cells when treated with the compound .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone?

  • Methodology :

  • Step 1 : Start with 1-(1,3-benzodioxol-5-yl)ethanone derivatives as precursors. React these with aromatic aldehydes in ethanol under basic conditions (e.g., KOH) to form chalcone intermediates via Claisen-Schmidt condensation .
  • Step 2 : Introduce the pyrrole moiety through cyclization reactions. For halogenation (e.g., trichloro substitution), use reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol, DMF) to improve yield. Purify intermediates via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodology :

  • Data Collection : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Collect diffraction data using a synchrotron or in-house diffractometer.
  • Structure Solution : Use SHELXT (direct methods) for phase determination and SHELXL for refinement. Analyze bond lengths, angles, and torsion angles to confirm stereochemistry .
  • Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR, IR) to resolve ambiguities in substituent positioning .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products in its synthesis?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (400-600 MHz) in deuterated solvents (CDCl₃, DMSO-d₆) to confirm aromatic proton environments and substituent effects. Compare chemical shifts to analogous benzodioxolyl compounds .
  • Mass Spectrometry : Perform high-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against neurological targets?

  • Methodology :

  • In Vitro Assays : Test affinity for serotonin/dopamine transporters using radioligand binding assays (e.g., [³H]paroxetine for SERT). Compare results to synthetic cathinones like N-ethylpentylone (ephylone) .
  • Functional Activity : Use calcium flux or electrophysiology to assess receptor modulation. For neurotoxicity, measure reactive oxygen species (ROS) in neuronal cell lines.
  • Dose-Response Studies : Establish IC₅₀ values and selectivity ratios using HEK-293 cells expressing human monoamine transporters.

Q. What computational approaches are suitable for predicting the reactivity or pharmacological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like MAO-B or σ receptors. Validate docking poses with MD simulations (GROMACS) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic sites for halogenation or nucleophilic attack. Compare HOMO-LUMO gaps to analogs for reactivity trends .

Q. How should contradictions in spectroscopic or crystallographic data be resolved during structural validation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine NMR (NOESY for stereochemistry), X-ray data, and computational models (Mercury CSD) to resolve ambiguities in substituent positioning .
  • Error Analysis : For crystallographic discrepancies (e.g., thermal motion artifacts), refine anisotropic displacement parameters and check for twinning using PLATON .
  • Reproducibility : Repeat synthetic batches to confirm spectroscopic consistency. Use deuterated analogs to assign overlapping proton signals in complex NMR spectra .

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